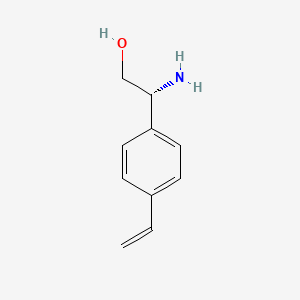
(R)-2-Amino-2-(4-vinylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(4-vinylphenyl)ethanol is a chiral compound characterized by the presence of an amino group, a hydroxyl group, and a vinyl-substituted aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Asymmetric Synthesis: : One common method for synthesizing ®-2-Amino-2-(4-vinylphenyl)ethanol involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 4-vinylacetophenone with a chiral borane reagent can yield the desired product with high enantiomeric purity.
-
Hydroamination: : Another method involves the hydroamination of styrene derivatives. This reaction can be catalyzed by transition metals such as palladium or rhodium, leading to the formation of the amino alcohol.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(4-vinylphenyl)ethanol may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and are optimized for high yield and enantiomeric excess. The choice of catalyst, solvent, and reaction conditions are critical for achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : ®-2-Amino-2-(4-vinylphenyl)ethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : The amino and hydroxyl groups can participate in substitution reactions. For example, the hydroxyl group can be replaced by halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: 4-Vinylbenzaldehyde or 4-vinylacetophenone.
Reduction: 2-(4-Vinylphenyl)ethanol.
Substitution: 2-Amino-2-(4-vinylphenyl)ethyl chloride.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-2-Amino-2-(4-vinylphenyl)ethanol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound has potential applications in the development of biologically active molecules. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, ®-2-Amino-2-(4-vinylphenyl)ethanol can be used to synthesize pharmaceutical intermediates. Its chiral nature is particularly important in the development of drugs with specific enantiomeric forms.
Industry
In the materials science industry, this compound can be used to create polymers and other materials with specific properties. Its vinyl group allows it to participate in polymerization reactions, leading to the formation of functionalized polymers.
Mécanisme D'action
The mechanism by which ®-2-Amino-2-(4-vinylphenyl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-(4-vinylphenyl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-2-(4-methylphenyl)ethanol: A similar compound with a methyl group instead of a vinyl group.
2-Amino-2-(4-chlorophenyl)ethanol: A compound with a chlorine substituent on the aromatic ring.
Uniqueness
®-2-Amino-2-(4-vinylphenyl)ethanol is unique due to its chiral nature and the presence of a vinyl group. The vinyl group allows for additional chemical modifications and polymerization reactions, making it more versatile compared to similar compounds. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which is crucial in pharmaceuticals and other applications.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(4-ethenylphenyl)ethanol |
InChI |
InChI=1S/C10H13NO/c1-2-8-3-5-9(6-4-8)10(11)7-12/h2-6,10,12H,1,7,11H2/t10-/m0/s1 |
Clé InChI |
LDOMNNDGSDFWMT-JTQLQIEISA-N |
SMILES isomérique |
C=CC1=CC=C(C=C1)[C@H](CO)N |
SMILES canonique |
C=CC1=CC=C(C=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


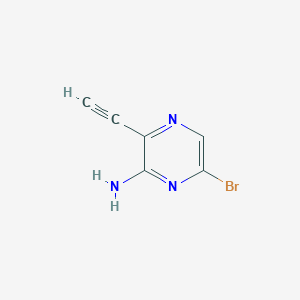
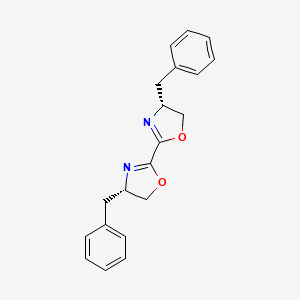
![1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
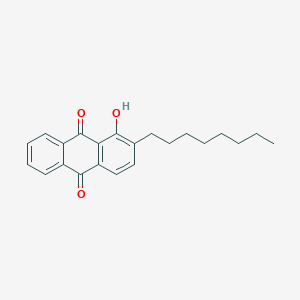
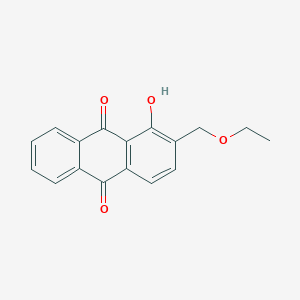
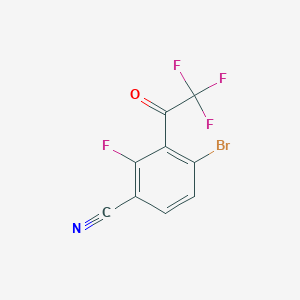
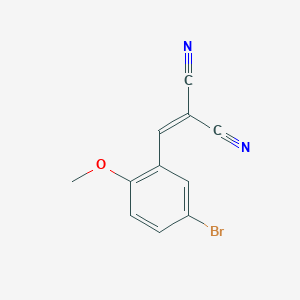
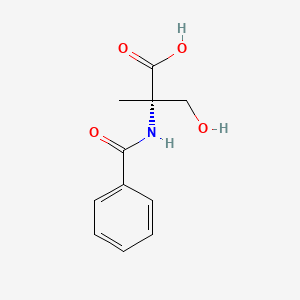
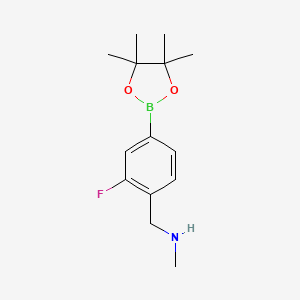
![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)
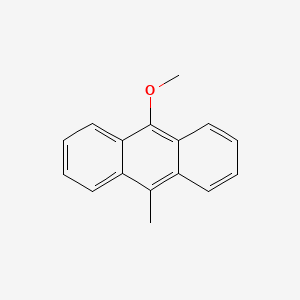
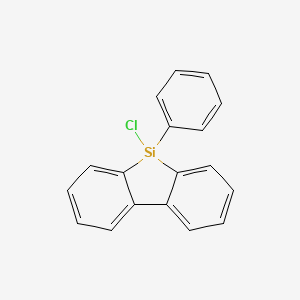

![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)
